N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide
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Overview
Description
N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide typically involves multiple steps. One common approach includes:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated intermediate with pentanoic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Products depend on the substituents introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. The piperidine ring can modulate the compound’s pharmacokinetic properties, such as its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide
- N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide
- N-(1,3-benzothiazol-2-yl)-4-ethoxybenzenesulfonamide
Uniqueness
N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)pentanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the piperidine ring, in particular, distinguishes it from other benzothiazole derivatives and can influence its biological activity and pharmacokinetic profile.
Properties
Molecular Formula |
C23H27N3O3S2 |
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Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-[4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]pentanamide |
InChI |
InChI=1S/C23H27N3O3S2/c1-2-3-8-22(27)24-18-9-11-19(12-10-18)31(28,29)26-15-13-17(14-16-26)23-25-20-6-4-5-7-21(20)30-23/h4-7,9-12,17H,2-3,8,13-16H2,1H3,(H,24,27) |
InChI Key |
ONJVJVYMRGJUFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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